7-chloro-D-tryptophan
Overview
Description
7-Chloro-D-tryptophan is a derivative of tryptophan, an essential amino acid. It features a chloro substituent at the 7-position of the indole ring, distinguishing it from other tryptophan derivatives
Biochemical Analysis
Biochemical Properties
7-Chloro-D-Tryptophan interacts with several enzymes and proteins. It is a substrate for the enzyme L-amino acid deaminase (L-AAD) and halogenase (CombiAADHa), which catalyze the conversion of an L-amino acid to halide and an α-keto acid . The halogenase catalyzes the halogenation reaction of tryptophan to 7-chloro-tryptophan .
Cellular Effects
It has been suggested that it may influence cell function by interacting with various cellular pathways
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to halide and an α-keto acid by the action of L-AAD and halogenase . This process involves ring rearrangement and decarboxylation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, within 6 hours, 170 mg/L of 7-chloro-tryptophan and 193 mg/L of indole pyruvic acid were synthesized in a selected mono-amino acid system . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the kynurenine metabolic pathway . It is metabolized by the enzyme indoleamine 2,3-dioxygenase (IDO) to kynurenine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-D-tryptophan typically involves the halogenation of tryptophan. One efficient method includes the use of a combination of L-amino acid deaminase and halogenase enzymes. This enzymatic biocatalysis process is optimized by adjusting the activity ratio of the enzymes and the concentration of cofactors . The reaction conditions often involve maintaining specific temperature and pH levels to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through whole-cell biotransformation. This method enhances the yield by fine-tuning enzyme expression and improving membrane permeability through techniques such as ultrasound treatment . The process is environmentally friendly and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-D-tryptophan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of indole derivatives, while reduction can yield various amino acid derivatives .
Scientific Research Applications
7-Chloro-D-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other halogenated tryptophan derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-chloro-D-tryptophan involves its interaction with specific enzymes and receptors in the body. It acts as an agonist for hydroxycarboxylic acid receptor 3 and is metabolized by D-amino-acid oxidase . These interactions influence various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
- 7-Chloro-L-tryptophan
- 7-Bromo-D-tryptophan
- 7-Bromo-L-tryptophan
Comparison: 7-Chloro-D-tryptophan is unique due to its specific stereochemistry and the presence of a chloro substituent at the 7-position. This structural difference imparts distinct chemical and biological properties compared to other halogenated tryptophan derivatives .
Properties
IUPAC Name |
(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFGLHRDFQKNR-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587737 | |
Record name | 7-Chloro-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75102-74-8 | |
Record name | 7-Chloro-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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